![molecular formula C10H9N3O3 B2860632 Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1342721-98-5](/img/structure/B2860632.png)
Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, a novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is utilized in the selective synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, demonstrating its role in synthesizing complex heterocycles (Lebedˈ et al., 2012).
Synthesis of Aryloxadiazolyl Acetic Acids : This compound serves as a precursor in the synthesis of aryloxadiazolyl acetic acids, highlighting its utility in the creation of compounds with potential anti-inflammatory and analgesic activities (Janda, 2001).
Applications in Antimicrobial and Anticancer Research
Antimicrobial Activities : The compound has been used in the synthesis of new 1,2,4-triazoles, which were evaluated for their antimicrobial activities, demonstrating its potential in the development of new antimicrobial agents (Bayrak et al., 2009).
Potential Anticancer Agents : Novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds have been synthesized and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines, underscoring the potential of this compound in cancer research (Alam et al., 2016).
Advanced Material Synthesis
- Synthesis of Fluorescent Compounds : Ethyl pyrazole-5-carboxylate, a related compound, has been used in the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence, indicating its application in the development of new fluorescent materials (Yan et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
properties
IUPAC Name |
ethyl 5-pyridin-2-yl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-5-3-4-6-11-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYJQJBAKOHQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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